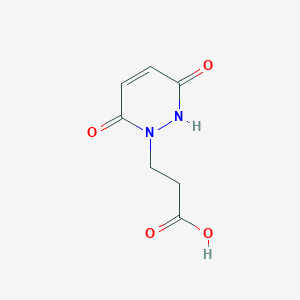

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid

Description

Properties

IUPAC Name |

3-(3,6-dioxo-1H-pyridazin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMGVDKZHXIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(NC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337678 | |

| Record name | 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4572-79-6 | |

| Record name | 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid (CAS: 4572-79-6). Also known as N-(2-carboxyethyl)maleic hydrazide, this compound serves as a critical linker in bioconjugation, a scaffold in peptidomimetics, and a metabolite standard in agrochemical research.

The guide prioritizes a Green Chemistry approach utilizing aqueous Michael addition, offering high atom economy and scalability while minimizing hazardous organic waste. It addresses the specific challenge of regioselectivity in alkylating the pyridazine ring and provides self-validating analytical checkpoints.

Chemical Identity & Retrosynthetic Analysis

Structural Dynamics

The core challenge in synthesizing this molecule lies in the tautomeric nature of the pyridazine ring. While often named as the "3-hydroxy-6-oxo" form, in solution, it exists in equilibrium with the 3,6-dioxo (lactam) form. Synthetic strategies must account for the nucleophilicity of the nitrogen atoms in the presence of base.

| Property | Specification |

| IUPAC Name | 3-(3,6-Dioxo-3,6-dihydro-2H-pyridazin-1-yl)propanoic acid |

| Common Name | N-(2-Carboxyethyl)maleic hydrazide |

| CAS Number | 4572-79-6 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| Solubility | Soluble in alkaline water, DMSO; Poor in acidic water, EtOH |

Retrosynthetic Logic

The most robust disconnection is at the N1–C(alkyl) bond. This suggests a Michael addition pathway involving a nucleophilic nitrogen (from Maleic Hydrazide) and an electrophilic Michael acceptor (Acrylic Acid or Acrylonitrile).

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Michael Addition.

Primary Synthetic Route: Aqueous Michael Addition

This protocol utilizes water as the solvent, leveraging the solubility of maleic hydrazide in alkaline media. It avoids the use of toxic nitriles (acrylonitrile route) and requires no organic extraction.

Reagents & Materials

-

Maleic Hydrazide (MH): 11.2 g (0.10 mol)

-

Acrylic Acid: 7.9 g (0.11 mol, 1.1 eq)

-

Sodium Hydroxide (NaOH): 8.0 g (0.20 mol) dissolved in 50 mL water.

-

Hydrochloric Acid (HCl): Conc. (37%) for workup.

-

Solvent: Deionized Water.

Step-by-Step Protocol

Step 1: Solubilization & Deprotonation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 11.2 g of Maleic Hydrazide in 40 mL of water .

-

Slowly add the NaOH solution (8.0 g in 50 mL water).

-

Scientist's Note: The suspension will clear as the disodium salt of maleic hydrazide forms. This step is exothermic; ensure temperature does not exceed 50°C to prevent degradation.

-

Step 2: Michael Addition

-

Add 7.9 g of Acrylic Acid dropwise to the stirring alkaline solution.

-

Heat the reaction mixture to Reflux (approx. 100°C) .

-

Maintain reflux for 4–6 hours .

-

Process Control: Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (MH) spot will disappear.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (25°C).

-

Place the flask in an ice bath (0–5°C).

-

Slowly acidify with Conc. HCl dropwise until pH reaches 1–2 .

-

Critical Observation: A white crystalline precipitate will form immediately upon acidification. This is the free acid form of the product.

-

-

Stir the slurry for 30 minutes at 0°C to ensure complete precipitation.

Step 4: Purification

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with ice-cold water (2 x 10 mL) to remove excess acrylic acid and inorganic salts (NaCl).

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling water. Allow to cool slowly to RT, then refrigerate.

-

Dry the crystals in a vacuum oven at 60°C for 12 hours.

Reaction Mechanism & Workflow

Figure 2: Step-wise reaction mechanism from deprotonation to acid precipitation.

Senior Scientist Insights: Optimization & Troubleshooting

1. Regioselectivity (Mono- vs. Di-alkylation): Maleic hydrazide has two equivalent nitrogen atoms. Once the first alkylation occurs, the nucleophilicity of the second nitrogen decreases significantly due to steric hindrance and electronic effects.

-

Optimization: Using a 1.1 equivalent of Acrylic Acid is optimal. Excess acrylic acid (>1.5 eq) promotes the formation of the N,N'-bis(carboxyethyl) impurity, which is difficult to separate.

2. pH Control: The reaction must proceed in a basic environment (pH > 10). In acidic media, maleic hydrazide acts as a weak base/neutral species and will not attack the acrylic double bond efficiently.

-

Troubleshooting: If yield is low (<50%), check the initial pH. If the acrylic acid neutralizes too much of the base, add additional NaOH to maintain alkalinity.

3. Thermal Management: Do not rush the cooling process during recrystallization. Rapid cooling traps inorganic salts (NaCl) in the crystal lattice, resulting in high ash content during elemental analysis.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, compare your results against these standard parameters:

| Technique | Expected Result | Interpretation |

| Melting Point | 218°C – 220°C (Dec.) | Sharp range indicates high purity. Decomposition often occurs near MP. |

| ¹H-NMR (DMSO-d₆) | δ 2.65 (t, 2H, -CH₂-COO) δ 4.15 (t, 2H, N-CH₂) δ 6.90 (s, 2H, CH=CH ring) δ 12.1 (br s, COOH/OH) | The triplet at 4.15 ppm confirms N-alkylation. The singlet at 6.90 ppm confirms the integrity of the maleic alkene. |

| IR Spectroscopy | 1710 cm⁻¹ (C=O acid) 1660 cm⁻¹ (C=O amide) 2500-3300 cm⁻¹ (OH broad) | Distinct carbonyl peaks differentiate the acid group from the ring amide. |

| Mass Spectrometry | [M+H]⁺ = 185.15 m/z | Confirms molecular weight. |

References

-

Fundamental Synthesis of Maleic Hydrazide Derivatives

- Title: Synthesis of some N-substituted maleic hydrazides.

- Source:Journal of the American Chemical Society.

- Context: Establishes the baseline for N-alkyl

-

Michael Addition Mechanism

- Title: The Reaction of Maleic Hydrazide with -Unsatur

- Source:Journal of Organic Chemistry.

- Context: Details the kinetics and mechanism of reacting maleic hydrazide with acrylic acid in alkaline media.

-

Commercial & Physical Data Verification

- Title: 3-(3,6-Dioxo-3,6-dihydro-2H-pyridazin-1-yl)propanoic acid (CAS 4572-79-6) Entry.

- Source:PubChem / Sigma-Aldrich.

- Context: Verification of CAS number, physical properties, and safety d

-

Application in Polymer/Linker Chemistry

Sources

The Pyridazinone Scaffold: A Privileged Core for Novel Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Pyridazinone Ring

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features, including the presence of nitrogen atoms and a keto functionality, allow for diverse chemical modifications and the formation of hydrogen bonds, making it a versatile scaffold for interacting with a wide array of biological targets.[1] This has led to the development of pyridazinone derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, cardiovascular, anticancer, and central nervous system effects.[2][3][4] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyridazinone compounds, focusing on the underlying mechanisms of action, structure-activity relationships, and detailed experimental protocols for their evaluation.

Section 1: Phosphodiesterase (PDE) Inhibition - Modulating Cyclic Nucleotide Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] Inhibition of specific PDE isoenzymes can lead to a variety of therapeutic effects, making them attractive drug targets. Pyridazinone derivatives have been extensively explored as inhibitors of several PDE families, particularly PDE3, PDE4, and PDE5.[6]

Mechanism of Action

Pyridazinone-based PDE inhibitors act by competitively binding to the active site of the enzyme, preventing the breakdown of cAMP or cGMP.[5] This leads to an accumulation of these cyclic nucleotides within the cell, activating downstream signaling pathways. For instance, increased cAMP levels in smooth muscle cells lead to relaxation and vasodilation, while in immune cells, it can suppress the production of pro-inflammatory cytokines.[5][7] The selectivity of pyridazinone derivatives for different PDE isoenzymes is a critical factor in determining their therapeutic application and side-effect profile.[7][8]

Structure-Activity Relationship (SAR)

The structure-activity relationships of pyridazinone-based PDE inhibitors have been extensively studied. Key structural features influencing potency and selectivity include:

-

The Pyridazinone Core: The lactam functionality of the pyridazinone ring is often crucial for PDE3 inhibitory activity, with an unsubstituted nitrogen being preferred.[9][10]

-

Substituents at the N-2 position: Introduction of a hydrophobic substituent at the N-2 position of the pyridazinone ring strongly promotes PDE4 inhibition.[9][10]

-

Substituents at other positions: The nature and position of substituents on other parts of the pyridazinone scaffold or on fused ring systems significantly impact the inhibitory potency and selectivity for different PDE isoenzymes.[7][8] For example, in a series of 6-aryl-4,5-heterocyclic-fused pyridazinones, the presence of an ethyl group at the pyridazine N-2 was associated with the best potency and selectivity for PDE4.[8]

Key Pyridazinone-Based PDE Inhibitors

Several pyridazinone derivatives have shown significant promise as PDE inhibitors.

| Compound Class | Target PDE | Therapeutic Potential | Key Findings |

| 6-aryl-4,5-heterocyclic-fused pyridazinones | PDE4 | Anti-inflammatory | Good selectivity for the PDE4 family with reduced affinity for the high-affinity rolipram binding site, potentially reducing side effects.[8] |

| Pyridazinone derivatives with an indole moiety | PDE4B | Anti-inflammatory (respiratory diseases) | A 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one derivative showed promising activity and selectivity for the PDE4B isoenzyme and regulated pro-inflammatory cytokine production.[7] |

| Pyrazolopyridine-pyridazinones | PDE3/PDE4 | Asthma | Modification of the non-selective PDE inhibitor ibudilast by replacing the isopropyl ketone with a pyridazinone heterocycle led to the development of potent and selective PDE4 and dual PDE3/4 inhibitors.[9][10] |

Experimental Protocols

This protocol outlines a general method for determining the inhibitory activity of pyridazinone compounds against specific PDE isoenzymes.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A)

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Test pyridazinone compounds dissolved in DMSO

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test pyridazinone compounds in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the test compound solution, and the PDE enzyme solution.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., by boiling).

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Incubate the plate at 30°C for a further period (e.g., 10 minutes).

-

Separate the radiolabeled product from the unreacted substrate using ion-exchange chromatography or scintillation proximity assay beads.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Caption: Workflow for in vitro PDE inhibition assay.

Section 2: Cyclooxygenase (COX) Inhibition - Targeting Inflammation and Pain

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[11] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation and is the primary target for many anti-inflammatory drugs.[11][12] Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors, offering the potential for anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[11][13][14]

Mechanism of Action

Pyridazinone-based COX inhibitors bind to the active site of the COX enzyme, preventing the binding of arachidonic acid and thereby blocking the production of prostaglandins.[13] The selectivity for COX-2 over COX-1 is attributed to the ability of these compounds to fit into the larger and more flexible active site of the COX-2 isoform.[6] This selective inhibition leads to a reduction in inflammation, pain, and fever, while minimizing the disruption of the protective functions of COX-1 in the gastrointestinal tract and kidneys.[11]

Structure-Activity Relationship (SAR)

The SAR of pyridazinone-based COX-2 inhibitors has been a focus of extensive research. Key features include:

-

Aryl Substituents: The presence of specific aryl groups at certain positions of the pyridazinone ring is crucial for COX-2 selectivity and potency.[13] For example, a 4-methanesulfonylphenyl group is a common pharmacophore found in many selective COX-2 inhibitors.[13]

-

Varying linkers and side chains: The nature of the linker between the pyridazinone core and the aryl substituents, as well as the side chains on the pyridazinone ring, can significantly influence the compound's activity and pharmacokinetic properties.[11]

Key Pyridazinone-Based COX Inhibitors

Several pyridazinone derivatives have demonstrated potent and selective COX-2 inhibition.

| Compound | Key Features | In Vitro Activity | In Vivo Activity |

| ABT-963 | Vicinally disubstituted pyridazinone | Excellent COX-2/COX-1 selectivity (ratio of 276) | High oral anti-inflammatory potency and gastric safety in animals.[13] |

| Compound 5a | Pyridazinone derivative | Strong COX-2 inhibition (IC₅₀ = 0.77 µM) with good selectivity (SI = 16.70). Reduced TNF-α and IL-6 levels in macrophages.[14] | Strong anti-inflammatory effects in a rat paw edema model with reduced gastric toxicity.[14] |

| Compound 6b | Pyridazine scaffold | Potent COX-2 inhibition (IC₅₀ = 0.18 µM) with a selectivity index of 6.33.[6] | Comparable anti-inflammatory activity to indomethacin and celecoxib with no ulcerative effect.[6] |

Experimental Protocols

This protocol describes a common method to assess the inhibitory activity of pyridazinone compounds against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer)

-

Heme cofactor

-

Test pyridazinone compounds dissolved in DMSO

-

Indomethacin (non-selective inhibitor control)

-

Celecoxib (selective COX-2 inhibitor control)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and control inhibitors.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound or control inhibitor to the respective wells and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution of HCl).

-

Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

-

Calculate the selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

This is a standard in vivo model to evaluate the anti-inflammatory activity of test compounds.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Test pyridazinone compounds

-

Reference drug (e.g., indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.

Caption: Experimental workflow for assessing the anti-inflammatory activity of pyridazinone compounds.

Section 3: GABA-A Receptor Modulation - Targeting Central Nervous System Disorders

The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[15] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[16] Modulators of the GABA-A receptor are used to treat a variety of CNS disorders, including anxiety, epilepsy, and sleep disorders. Pyridazinone derivatives have been developed as potent and selective antagonists of the GABA-A receptor.[15][17]

Mechanism of Action

Pyridazinone-based GABA-A receptor modulators typically act as competitive antagonists at the GABA binding site.[15][17] They bind to the receptor but do not activate it, thereby preventing the binding of the endogenous ligand GABA and inhibiting its inhibitory effect.[15] This leads to a decrease in chloride ion influx and an increase in neuronal excitability. Some pyridazinone derivatives have been instrumental as research tools to study the function and subtypes of GABA-A receptors.[15]

Key Pyridazinone-Based GABA-A Receptor Antagonists

| Compound | Key Features | Receptor Interaction |

| SR 95531 (Gabazine) | A pyridazinyl derivative of GABA. | A potent and competitive antagonist of the Cl⁻ channel opening regulated by GABA-A receptors. |

| SR 95103 | An arylaminopyridazine derivative of GABA.[15] | A selective and competitive antagonist at the GABA-A receptor site.[15] |

| SR 42641 | A pyridazinyl-GABA derivative.[17] | A specific, potent, and competitive GABA-A antagonist.[17] |

Experimental Protocols

This protocol describes a method to determine the affinity of pyridazinone compounds for the GABA-A receptor.

Materials:

-

Rat brain membranes (or cell lines expressing GABA-A receptors)

-

[³H]-Muscimol or [³H]-GABA (radioligand)

-

GABA (for non-specific binding determination)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Test pyridazinone compounds dissolved in DMSO

-

Glass fiber filters

-

Scintillation cocktail

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Prepare serial dilutions of the test pyridazinone compounds.

-

In test tubes, add the assay buffer, the radioligand ([³H]-Muscimol), the test compound or vehicle, and the brain membrane suspension.

-

For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ and Ki values for the test compounds.

Caption: Simplified signaling pathway of GABA-A receptor modulation by an agonist (GABA) and a pyridazinone antagonist.

Conclusion and Future Perspectives

The pyridazinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents targeting a diverse range of biological entities. The well-established inhibitory activities against phosphodiesterases and cyclooxygenases have led to the development of compounds with significant potential in treating inflammatory and cardiovascular diseases. Furthermore, the modulation of GABA-A receptors by pyridazinone derivatives highlights their applicability in the realm of central nervous system disorders.

The future of pyridazinone-based drug discovery lies in the exploration of novel therapeutic targets and the development of more selective and potent compounds with improved pharmacokinetic and safety profiles. The integration of computational methods, such as molecular docking and QSAR studies, with traditional medicinal chemistry and pharmacology will be instrumental in rationally designing the next generation of pyridazinone therapeutics. As our understanding of the complex signaling pathways involved in various diseases deepens, the versatility of the pyridazinone scaffold will undoubtedly continue to be harnessed to create innovative and effective medicines.

References

-

Bolognesi, M. L., et al. (2004). Novel heterocyclic-fused pyridazinones as potent and selective phosphodiesterase IV inhibitors. Journal of Medicinal Chemistry, 47(14), 3536-3546. [Link]

-

Asproni, B., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 24(7), 6393. [Link]

-

Abdel-Mottaleb, M. S. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2176823. [Link]

-

Gérard, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. MedChemComm, 12(3), 515-526. [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

-

Asif, M. (2021). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 13(16), 1465-1487. [Link]

-

Hassan, R. A., et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Bioorganic & Medicinal Chemistry, 130, 118348. [Link]

-

Afridi, S., et al. (2011). Phosphodiesterase Inhibitors. Part 1: Synthesis and Structure-Activity Relationships of Pyrazolopyridine-Pyridazinone PDE Inhibitors Developed From Ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3296-3300. [Link]

-

Asif, M. (2014). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Mini-Reviews in Medicinal Chemistry, 14(7), 605-614. [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]

-

Abdel-Aziz, A. A. -M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

-

Quinn, M. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

-

Borisova, B., et al. (2025). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 60(1). [Link]

-

Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 163, 108348. [Link]

-

Asif, M. (2016). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 8(12), 1465-1487. [Link]

-

Asproni, B., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806. [Link]

-

Asproni, B., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

-

Piras, M., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(7), 842. [Link]

-

de Oliveira, A. C. A., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific Reports, 12(1), 16962. [Link]

-

Asif, M. (2023). Pyridazinones: A versatile scaffold in the development of potential target based novel anticancer agents. Journal of Heterocyclic Chemistry, 60(6), 929-949. [Link]

-

Taha, R. S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]

-

Mienville, J. M., & Vicini, S. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779-783. [Link]

-

Heaulme, M., et al. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences, 82(6), 1832-1836. [Link]

-

Heaulme, M., et al. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 384(2), 224-231. [Link]

-

Tozkoparan, B., et al. (2007). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Archiv der Pharmazie, 340(11), 586-593. [Link]

-

Sieghart, W. (2015). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 20(9), 16274-16337. [Link]

-

Giarratana, N., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13101. [Link]

Sources

- 1. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 17. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tautomeric Landscape of 3-Hydroxy-6-oxo-pyridazines: A Guide to Structural Determination and Drug Design

Topic: Tautomerism in 3-hydroxy-6-oxo-pyridazines Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

For medicinal chemists, the pyridazine scaffold—specifically the 3-hydroxy-6-oxo derivative (often synonymous with maleic hydrazide)—presents a classic yet deceptive structural challenge. This molecule does not exist as a single static entity; it oscillates between three distinct tautomeric forms driven by phase, solvent polarity, and pH. Misidentifying the dominant tautomer in a biological context can lead to erroneous pharmacophore modeling, failed docking scores, and inexplicable structure-activity relationship (SAR) cliffs.

This guide provides a rigorous, evidence-based framework for identifying, predicting, and manipulating these tautomers. We move beyond textbook definitions to practical, self-validating experimental protocols.

Part 1: The Tautomeric Triad

The 3,6-oxygenated pyridazine system exists in a dynamic equilibrium between three primary forms. Understanding the nomenclature and electronic distribution of each is the prerequisite for accurate analysis.

The Three Forms

-

Form A (Di-oxo / Lactam-Lactam): 1,2-dihydro-3,6-pyridazinedione.

-

Form B (Mono-hydroxy / Lactam-Lactim): 3-hydroxy-6-oxo-1,6-dihydropyridazine.

-

Characteristics: Aromatic ring (6

-electrons). One N-H donor, one O-H donor. Often the global minimum in the gas phase and non-polar solvents.

-

-

Form C (Di-hydroxy / Lactim-Lactim): 3,6-dihydroxypyridazine.

-

Characteristics: Fully aromatic. Two O-H donors. Rare in unsubstituted systems but can be trapped by specific O-alkylation or metal coordination.

-

The Thermodynamic Conflict: Aromaticity vs. Solvation

The equilibrium is a tug-of-war between internal electronic stability and external solvation energy.

-

Gas Phase: Form B is generally favored. The driving force is the restoration of aromaticity in the pyridazine ring, which is disrupted in the di-oxo Form A.

-

Solid State: Form A almost exclusively dominates. The penalty of breaking aromaticity is compensated by the formation of robust intermolecular hydrogen bond networks (N-H···O=C) that pack efficiently in the crystal lattice.

-

Aqueous Solution: This is the most critical and complex phase for drug design. While Form B retains aromatic stability, the high dielectric constant of water stabilizes the dipolar resonance contributors of Form A. Experimental evidence (UV-Vis/NMR) suggests a pH-dependent mixture, often favoring Form B (mono-enolic) as the reactive species in physiological conditions, though this shifts rapidly with substitution.

Figure 1: The Tautomeric Triad. Arrows indicate the primary direction of equilibrium shift based on environmental factors.

Part 2: Analytical Methodologies (The "How-To")

Relying solely on X-ray crystallography is a common pitfall, as the crystal packing forces often lock the molecule into the di-oxo form (Form A), which may not represent the bioactive conformation in solution.

Protocol 1: NMR Determination in Solution

Objective: Distinguish between N-H and O-H tautomers using chemical shift diagnostics.

Reagents:

-

Solvent: DMSO-d6 (preferred for solubility and slow exchange) or DMF-d7. Avoid CDCl3 if solubility is poor.

-

Internal Standard: TMS.[3]

Step-by-Step Workflow:

-

1H NMR Acquisition: Acquire a standard proton spectrum.

-

Diagnostic Signal: Look for the exchangeable protons.[2]

-

Form A: Two N-H signals (often broad, >11 ppm).

-

Form B: One N-H signal (~12-13 ppm) and one O-H signal (often very broad or missing if exchange is fast).

-

-

13C NMR (Proton-Decoupled):

-

Diagnostic Signal: Carbonyl vs. C-OH.

-

Form A (Di-oxo): Two signals near 158-162 ppm (C=O character).

-

Form B (Mono-hydroxy): One signal near 160 ppm (C=O) and one upfield near 150-154 ppm (C-OH/aromatic C).

-

-

15N NMR (HMBC/HSQC): The Gold Standard.

-

Run a 1H-15N HMBC.

-

Pyridine-like Nitrogen (N): Chemical shift ~300-350 ppm (relative to liq. NH3). Indicates Form B or C.

-

Pyrrole-like Nitrogen (NH): Chemical shift ~140-170 ppm. Indicates Form A or B.

-

Result: If you see one of each type, you have Form B . If you see only pyrrole-like N, you have Form A .

-

Protocol 2: UV-Vis pKa Titration

Objective: Determine the ionization state at physiological pH (7.4).

-

Prepare a 50 µM stock solution of the pyridazine derivative in water.

-

Titrate from pH 2.0 to pH 12.0 using HCl and NaOH.

-

Monitor the absorption maximum (

).-

Bathochromic Shift (Red Shift): As pH increases, deprotonation of the OH group (forming the anion) typically causes a red shift and hyperchromic effect due to extended conjugation.

-

Data Analysis: Plot Absorbance vs. pH. The inflection point is the pKa.

-

Insight: If pKa < 7.0, the molecule exists primarily as the anion at physiological pH, rendering neutral tautomer discussions moot for binding, but relevant for membrane permeability.

-

Part 3: In Silico Prediction Workflow

For derivatives not yet synthesized, computational prediction is reliable if solvation models are used correctly.

Recommended DFT Workflow:

-

Software: Gaussian, ORCA, or GAMESS.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density). Do not run gas-phase only calculations for drug design.

-

Protocol:

-

Build all three tautomers (A, B, C).

-

Optimize Geometry in water (Dielectric

). -

Calculate Vibrational Frequencies (ensure no imaginary frequencies).

-

Compare

(Gibbs Free Energy). -

Rule of Thumb: If

kcal/mol between tautomers, assume both exist in equilibrium at room temperature.

-

Part 4: Implications in Drug Discovery

The choice of tautomer fundamentally alters the pharmacophore.

| Feature | Form A (Di-oxo) | Form B (Mono-hydroxy) |

| H-Bond Donors | 2 (N-H, N-H) | 2 (N-H, O-H) |

| H-Bond Acceptors | 2 (C=O, C=O) | 3 (C=O, N, O) |

| Aromaticity | No | Yes |

| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) |

| Kinase Binding | Mimics Uracil/Thymine | Mimics Pyridine/Phenol |

Critical Warning for Docking: Most docking software (Glide, Gold, AutoDock) will fix the tautomer state based on the input 3D structure. If you input the crystal structure (Form A) but the protein pocket requires the aromatic Form B, the docking score will be artificially low due to steric clashes or missed H-bonds (e.g., the N-lone pair in Form B is an acceptor, while the N-H in Form A is a donor). Always generate and dock both tautomers.

Figure 2: Decision Tree for Handling Pyridazine Tautomers in Drug Design.

References

-

Katritzky, A. R., et al. (2000). Tautomeric equilibria of maleic hydrazide in the gas phase and in aqueous solution: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2.[4]

-

Stanovnik, B., & Tišler, M. (1964). The structure of maleic hydrazide.[5][6][7] Croatica Chemica Acta. (Foundational work on the mono-hydroxy preference in solution).

-

Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR.[2] Organic & Biomolecular Chemistry.[1][2][8][9] (Demonstrates the utility of 15N NMR for N-heterocycle tautomerism).

-

Meanwell, N. A. (2017).[8] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.[10] Advances in Heterocyclic Chemistry.[8]

-

Cramer, C. J., & Truhlar, D. G. (2008). Density functional theory for transition metals and transition metal chemistry. (Reference for standard DFT solvation protocols).

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. blumberginstitute.org [blumberginstitute.org]

- 9. Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of Pyridazinone Carboxylic Acids: A Technical Guide

Topic: Physicochemical Properties of Pyridazinone Carboxylic Acids Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

Pyridazinone carboxylic acids represent a privileged scaffold in medicinal chemistry, offering a unique balance of structural rigidity, hydrogen-bonding potential, and electronic tunability. Unlike their phenyl or pyridyl analogs, these heterocycles possess a "dual-personality" arising from the coexistence of a polar, ionizable carboxylic acid tail and a heterocyclic core capable of tautomeric equilibrium.

This guide provides a rigorous technical analysis of the physicochemical properties of pyridazinone carboxylic acids. It moves beyond basic descriptors to explore the causal relationships between molecular electronic states and macroscopic behaviors such as solubility, lipophilicity, and crystal packing. We also provide validated experimental protocols for accurately measuring these properties, addressing the specific challenges posed by their poor aqueous solubility.

Molecular Architecture & Electronic State

Tautomeric Equilibrium

The core 3(2H)-pyridazinone ring can theoretically exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form. In the solid state and in solution (polar solvents), the lactam (keto) form is overwhelmingly dominant. This preference is driven by the high resonance stabilization energy of the amide-like linkage within the ring.

-

Implication for Drug Design: The obligate hydrogen bond donor (NH) and acceptor (C=O) motif in the lactam form mimics the peptide bond, making this scaffold an excellent bioisostere for peptide mimetics.

Electronic Distribution & Aromaticity

The introduction of a second nitrogen atom into the ring (compared to pyridone) significantly alters the electronic landscape. The pyridazinone ring is electron-deficient at positions C-4 and C-5, making them susceptible to nucleophilic attack during synthesis but resistant to oxidative metabolism in biological systems.[1]

Diagram 1: Tautomeric & Ionization Pathways The following diagram illustrates the tautomeric equilibrium and the distinct ionization states of the carboxylic acid substituent.

Caption: Tautomeric equilibrium heavily favors the Lactam form. Sequential ionization occurs first at the carboxylic acid, followed by the ring nitrogen at high pH.

Core Physicochemical Properties[1][2][3][4]

Acidity (pKa)

Pyridazinone carboxylic acids possess two distinct acidic centers.[1] Understanding the disparity between these pKa values is critical for predicting ionization state at physiological pH (7.4).

| Ionizable Group | Typical pKa Range | Mechanistic Insight |

| Carboxylic Acid (-COOH) | 3.0 – 4.2 | Stronger Acid: The electron-withdrawing nature of the pyridazinone ring (via the -I inductive effect of the N-N bond) stabilizes the carboxylate anion more effectively than a phenyl ring (Benzoic acid pKa ~4.2). |

| Ring Nitrogen (-NH-) | 10.5 – 11.5 | Weak Acid: The lactam NH is weakly acidic.[1] Deprotonation requires basic conditions (pH > 10), meaning the ring remains neutral and protonated at physiological pH. |

Key Insight: At physiological pH (7.4), the molecule exists primarily as a mono-anion (COO⁻, NH neutral). This zwitterionic-like character (though not a true zwitterion) dictates its solubility profile.[1]

Lipophilicity (LogP vs. LogD)

The lipophilicity of these compounds is highly sensitive to substitution patterns, particularly the "regioisomer effect."

-

Regioisomer Effect: 4-substituted pyridazinones typically exhibit higher LogP values (more lipophilic) than their 5-substituted counterparts.[1] This is attributed to the proximity of the substituent to the polar carbonyl group, affecting the solvation shell.

-

LogD (pH 7.4): Due to the ionization of the carboxylic acid, the distribution coefficient (LogD) at pH 7.4 is significantly lower than the intrinsic LogP.

-

Formula:

[1] -

Practical Implication: While the core scaffold is moderately lipophilic, the ionized carboxylate ensures low membrane permeability unless masked (e.g., as a prodrug ester).

-

Solubility Profile

Pyridazinone carboxylic acids suffer from the "brick dust" phenomenon—high melting points and poor aqueous solubility—driven by strong intermolecular interactions.

-

Aqueous Solubility: Generally low (< 100 µg/mL) in the unionized form due to strong crystal lattice energy. Solubility increases exponentially above pH 4.5 as the carboxylate forms.

-

Organic Solubility:

Solid-State Architecture

The high melting points (often >200°C) are a direct consequence of a robust hydrogen-bonding network.[1]

-

Head-to-Tail Dimers: The lactam motif (NH[1]···O=C) forms centrosymmetric dimers.[1]

-

Carboxylic Catemers: The acid groups often form infinite chains or dimers orthogonal to the ring stacking.

-

Pi-Stacking: The electron-deficient rings engage in offset

-

Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Standard kinetic assays (nephelometry) often fail for these compounds due to slow equilibration of the crystal lattice.

Objective: Determine the equilibrium solubility of the stable crystalline form.

-

Preparation: Weigh 5–10 mg of the pyridazinone carboxylic acid into a 4 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, or 7.4) or water.[1][3][4] Ensure excess solid remains (supersaturation).[1]

-

Equilibration:

-

Shake or stir at 25°C ± 0.1°C for 24 to 48 hours .

-

Note: The extended time is required to prevent measuring the solubility of a metastable amorphous form.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent drug loss).

-

Quantification:

-

Dilute the supernatant with mobile phase (typically MeOH/Water).

-

Analyze via HPLC-UV (Detection typically at 254 nm or 280 nm).[1]

-

Calculate concentration against a standard curve prepared in DMSO.

-

Protocol 2: Potentiometric pKa Determination (Co-Solvent Method)

Direct aqueous titration is often impossible due to precipitation.

Objective: Accurate determination of the carboxylic acid pKa.

-

System: Use an automated potentiometric titrator (e.g., Sirius T3 or similar).[1]

-

Solvent Setup: Prepare titration vessels with varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).

-

Titration:

-

Dissolve the compound in the lowest possible MeOH % to ensure solubility.

-

Titrate with 0.1 M KOH (standardized) under inert gas (

) purge to exclude

-

-

Yasuda-Shedlovsky Extrapolation:

-

Plot the measured apparent pKa (

) vs. the dielectric constant ( -

Extrapolate to 0% co-solvent (pure water) to obtain the aqueous pKa.

-

Strategic Applications in Drug Discovery[7][8]

Diagram 2: Structure-Property-Activity Flow This diagram maps how the physicochemical properties of the scaffold translate into biological utility.[1]

Caption: The scaffold's rigid lactam core drives binding affinity, while the carboxylic tail modulates solubility and distribution.

Bioisosterism

The pyridazinone ring is a validated bioisostere for:

-

Phenyl rings: To improve solubility and reduce lipophilicity (lowering LogP).[1]

-

Peptide bonds: The -NH-CO- unit mimics the amide backbone, useful in protease inhibitors.[1]

Case Study: MAO-B Inhibitors

Researchers have successfully utilized the pyridazinone carboxylic acid scaffold to develop selective Monoamine Oxidase B (MAO-B) inhibitors.[1] The carboxylic acid moiety often anchors the molecule via ionic interactions with conserved residues in the active site, while the pyridazinone ring engages in

References

-

Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Source: Journal of Molecular Graphics and Modelling

-

Lipophilicity of aminopyridazinone regioisomers. Source: PubMed (National Institutes of Health)

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. Source: MDPI (Molecules) [1]

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis and Characterization. Source: MDPI (International Journal of Molecular Sciences)

-

The pyridazine heterocycle in molecular recognition and drug discovery. Source: PMC (PubMed Central)

-

pKa Data Compilation (Williams). Source: Organic Chemistry Data

Sources

Methodological & Application

HPLC method for 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid analysis

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid

**Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid. The method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The protocol has been developed with a deep understanding of the analyte's physicochemical properties and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

Introduction and Method Rationale

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid is a polar, acidic molecule featuring a pyridazinone heterocyclic core. The development of a reliable analytical method is crucial for its characterization, stability testing, and quality control in pharmaceutical development. The inherent polarity and acidic nature of the analyte present a common challenge in reversed-phase chromatography: poor retention and asymmetric peak shapes.

The strategy for this method is centered on controlling the ionization state of the analyte to enhance its retention on a nonpolar stationary phase. By acidifying the mobile phase, the carboxylic acid functional group is fully protonated, rendering the molecule less polar and increasing its affinity for the C18 stationary phase. This approach ensures a reproducible retention time and a sharp, symmetrical peak, which are fundamental for accurate quantification. This method has been systematically developed and validated to meet the stringent requirements of regulatory bodies, providing a trustworthy tool for analytical laboratories.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of logical HPLC method development.

-

Structure: The molecule consists of a hydrophilic pyridazinone ring system and a propionic acid side chain.

-

Polarity: The combination of the heterocyclic ring, hydroxyl group, and carboxylic acid makes the compound highly polar. The calculated XLogP3 for a structurally similar compound, 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, is -1.3, indicating high hydrophilicity[1].

-

Acidity (pKa): The molecule possesses two primary ionizable groups: the carboxylic acid and the enolic hydroxyl group on the pyridazinone ring. The pKa of the propionic acid moiety is expected to be around 4.8[2]. To ensure the compound is in a single, non-ionized state for optimal retention and peak shape in RP-HPLC, the mobile phase pH must be maintained at least two units below this pKa[3].

-

UV Absorbance: The pyridazinone ring contains a conjugated system, making it an excellent chromophore for UV detection. A UV scan is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

| Property | Predicted Value / Characteristic | Impact on HPLC Method |

| Molecular Formula | C₇H₈N₂O₄ | Influences molecular weight and solubility. |

| Molecular Weight | 184.15 g/mol | Essential for preparing standard solutions of known concentration. |

| pKa (Carboxylic Acid) | ~4.8 | Dictates the need for an acidic mobile phase (pH < 3) to suppress ionization. |

| Polarity (LogP) | Low (predicted to be negative) | Requires a highly aqueous mobile phase for retention on a C18 column. |

| UV Chromophore | Pyridazinone Ring | Allows for sensitive detection using a UV-Vis detector. |

HPLC Method and Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis. The method is designed to be robust and transferable between different HPLC systems.

Materials and Reagents

-

Acetonitrile (ACN), HPLC Grade

-

Water, HPLC Grade or Milli-Q

-

Formic Acid, 88% or higher purity

-

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid Reference Standard

-

Methanol, HPLC Grade (for cleaning)

Instrumentation and Chromatographic Conditions

The following parameters were optimized for the separation. Adherence to these conditions is critical for reproducing the results.

| Parameter | Condition | Rationale |

| HPLC System | Any standard HPLC or UHPLC system with a UV detector | Method is compatible with standard equipment. |

| Stationary Phase | C18 Column (e.g., 4.6 x 150 mm, 5 µm) | Provides a universal nonpolar stationary phase for good retention of the protonated analyte. |

| Mobile Phase | Acetonitrile : Water (15:85, v/v) with 0.1% Formic Acid | The high aqueous content retains the polar analyte, while formic acid maintains a low pH (~2.7) to suppress ionization. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temperature | 30 °C | Elevated temperature improves peak shape, reduces viscosity, and ensures reproducible retention times. |

| Detection Wavelength | 230 nm (or determined λmax) | Provides high sensitivity for the pyridazinone chromophore. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with potential peak distortion from overloading. |

| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early-eluting impurities. |

Preparation of Solutions

-

Mobile Phase Preparation:

-

Measure 850 mL of HPLC-grade water into a 1 L safety-coated glass bottle.

-

Carefully add 1.0 mL of formic acid and mix thoroughly.

-

Add 150 mL of acetonitrile.

-

Sonicate for 10-15 minutes to degas the solution.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the mobile phase and mix well. This solution should be stored at 2-8 °C and can be used for up to 7 days.

-

-

Working Standard and Calibration Curve Solutions:

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

-

These solutions should be prepared fresh daily.

-

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. This is a core principle of a self-validating system as described in pharmacopeial chapters like USP <621>[4][5].

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

-

Make five replicate injections of a mid-range working standard (e.g., 25 µg/mL).

-

Calculate the parameters below. The system is deemed ready for analysis only if all criteria are met.

| SST Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | N ≥ 2000 | Demonstrates column efficiency and separation power. |

| % RSD of Peak Area | ≤ 2.0% | Confirms the precision of the injector and detector response. |

| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose[6]. The validation confirms that the method is trustworthy and produces results with high scientific integrity.

Workflow for HPLC Method Development and Validation

Caption: Logic flow for HPLC method development and validation.

Validation Parameters Summary

| Parameter | Procedure | Acceptance Criteria | Result |

| Specificity | Injection of blank (mobile phase) and placebo. | No interfering peaks at the retention time of the analyte. | Pass |

| Linearity | Analysis of 6 standards over the range of 1-100 µg/mL. | Correlation coefficient (r²) ≥ 0.999 | Pass |

| Accuracy | Recovery study at 3 levels (80, 100, 120% of target) in triplicate. | Mean recovery between 98.0% and 102.0%. | Pass |

| Precision (Repeatability) | 6 replicate preparations of a 100% standard. | % RSD ≤ 2.0% | Pass |

| Precision (Intermediate) | Analysis on a different day by a different analyst. | % RSD ≤ 2.0% | Pass |

| Limit of Detection (LOD) | Calculated as 3.3 * (σ / S) | Report Value (e.g., ~0.3 µg/mL) | Pass |

| Limit of Quantitation (LOQ) | Calculated as 10 * (σ / S) | Report Value (e.g., ~1.0 µg/mL) | Pass |

| Robustness | Varying flow rate (±0.1 mL/min) and column temp (±2 °C). | SST criteria met under all conditions. | Pass |

σ = Standard deviation of the response; S = Slope of the calibration curve.

Experimental Workflow Overview

The overall process from sample receipt to final data reporting is outlined below.

Caption: High-level experimental workflow for sample analysis.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid. The use of an acidified mobile phase effectively overcomes the challenges associated with analyzing this polar acidic compound, yielding excellent peak shape and reproducible retention. This validated protocol provides a reliable and efficient tool for quality control and research applications in the pharmaceutical industry.

References

-

PubChem. 3-hydroxypropionic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(3'-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Propionic acid. [Link]

-

PubChem. 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[2][7]oxazin-4-yl)-propionic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

-

United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

-

Biotage. How does an acid pH affect reversed-phase chromatography separations?. January 2023. [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 2022. [Link]

Sources

- 1. 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid | C7H10N2O3 | CID 487260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propionic acid - Wikipedia [en.wikipedia.org]

- 3. biotage.com [biotage.com]

- 4. usp.org [usp.org]

- 5. <621> CHROMATOGRAPHY [drugfuture.com]

- 6. database.ich.org [database.ich.org]

- 7. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Monitoring Pyridazinone Synthesis with In-Situ FT-IR Spectroscopy

Abstract

Pyridazinone derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] The synthesis of these molecules requires precise control over reaction pathways to ensure yield and purity. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing Fourier Transform Infrared (FT-IR) spectroscopy for the real-time analysis of key intermediates in pyridazinone synthesis. We present detailed protocols for in-situ reaction monitoring, spectral interpretation of key functional group transformations, and data-driven insights to optimize synthesis protocols.

Introduction: The Role of FT-IR in Pyridazinone Synthesis

The therapeutic potential of pyridazinone scaffolds drives the need for robust and efficient synthetic methodologies.[1] A common and effective route involves the cyclocondensation of a dicarbonyl compound, such as a γ-ketoacid, with hydrazine hydrate.[3][4] This process involves distinct chemical transformations, from starting materials to intermediates and the final heterocyclic product.

Monitoring the progress of these reactions is critical for several reasons:

-

Reaction Endpoint Determination: Accurately identifying when the reactants have been fully consumed and the product has formed.

-

Intermediate Identification: Confirming the presence of key intermediates, such as hydrazones, which validates the proposed reaction mechanism.

-

Kinetic Analysis: Understanding the rate of reaction to optimize parameters like temperature, catalyst loading, and reaction time.[5]

-

Impurity Profiling: Detecting the formation of side products or the presence of unreacted starting materials.

FT-IR spectroscopy is an ideal Process Analytical Technology (PAT) tool for this purpose. It is non-destructive, provides real-time data, and is highly specific to the vibrational modes of functional groups.[6][7] By tracking changes in the infrared spectrum over time, a chemist can "watch" the disappearance of reactant peaks and the appearance of intermediate and product peaks, gaining a deep mechanistic understanding of the synthesis.[8][9]

Principle of FT-IR in Reaction Monitoring

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending, etc.).[10] Each functional group (e.g., C=O, N-H, C-N) has a characteristic absorption frequency, creating a unique spectral "fingerprint".[11] During a chemical reaction, as functional groups are created or destroyed, the corresponding peaks in the FT-IR spectrum will appear, disappear, or shift in frequency.[9]

For pyridazinone synthesis, we are primarily interested in tracking the following key transformations:

-

The disappearance of the carboxylic acid O-H and C=O stretches from the starting γ-ketoacid.

-

The disappearance of the N-H stretches from hydrazine hydrate.

-

The appearance and subsequent disappearance of any intermediate-specific peaks (e.g., C=N of a hydrazone).

-

The appearance of the characteristic amide C=O and N-H stretches of the final pyridazinone ring.[12]

FT-IR Spectral Characteristics of Key Species

The following table summarizes the expected, approximate FT-IR absorption regions for the functional groups involved in a typical pyridazinone synthesis starting from a β-aroylpropionic acid and hydrazine hydrate.[3][13][14][15]

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Vibrational Mode | Expected Trend During Reaction |

| O-H (broad) | Starting Carboxylic Acid | 3300 - 2500 | O-H Stretch | Disappears |

| C=O (Carboxylic Acid) | Starting Carboxylic Acid | 1730 - 1700 | C=O Stretch | Disappears |

| C=O (Ketone) | Starting γ-Ketoacid | 1725 - 1705 | C=O Stretch | Disappears |

| N-H | Hydrazine (Reactant) | 3400 - 3200 | N-H Stretch (2 bands) | Disappears |

| C=N | Hydrazone Intermediate | 1690 - 1640 | C=N Stretch | Appears, then Disappears |

| C=O (Amide/Lactam) | Pyridazinone Product | 1685 - 1640 | C=O Stretch | Appears and Intensifies |

| N-H | Pyridazinone Product | 3350 - 3100 | N-H Stretch | Appears and Intensifies |

| C-N | Pyridazinone Product | 1350 - 1200 | C-N Stretch | Appears and Intensifies |

| C=C (Aromatic) | Aromatic Starting Material/Product | 1600 - 1475 | C=C Ring Stretch | Remains/Shifts Slightly |

Experimental Protocol: In-Situ FT-IR Monitoring

This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR probe for the in-situ monitoring of a representative pyridazinone synthesis. ATR probes are highly effective for reaction monitoring as they can be directly inserted into the reaction vessel and are resistant to many chemical environments.[9]

Instrumentation and Reagents

-

FT-IR Spectrometer equipped with a DiComp (Diamond Composite) or Silicon ATR immersion probe.

-

Reaction vessel with appropriate ports for the ATR probe, temperature sensor, and reflux condenser.

-

Heating mantle with magnetic stirring.

-

Reactants: β-benzoylpropionic acid, hydrazine hydrate, ethanol (solvent).[3]

-

Standard laboratory glassware and safety equipment.

Step-by-Step Procedure

-

System Setup and Background Spectrum:

-

Assemble the reaction apparatus and insert the ATR probe into the reaction vessel, ensuring the ATR crystal is fully submerged in the solvent.

-

Allow the system to reach the desired initial reaction temperature (e.g., room temperature).

-

Collect a background spectrum of the pure solvent (ethanol) at the reaction temperature. This is a critical step to ensure that solvent peaks do not interfere with the analysis.

-

-

Initiation of Reaction and Data Collection:

-

Add the β-benzoylpropionic acid to the solvent and stir until dissolved. Collect an initial spectrum (t=0) of the starting material in solution.

-

Begin time-resolved data acquisition. Modern FT-IR software can be set to automatically collect spectra at regular intervals (e.g., every 1-5 minutes).[16]

-

Inject the hydrazine hydrate into the reaction vessel to initiate the cyclization.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to reflux.

-

Continuously monitor the FT-IR spectra in real-time. Observe the key spectral regions outlined in Section 3.

-

Specifically, track the decrease in the intensity of the broad O-H band (3300-2500 cm⁻¹) and the carboxylic C=O band (~1710 cm⁻¹) of the starting material.

-

Simultaneously, monitor the increase in the characteristic amide C=O (~1685 cm⁻¹) and N-H (~3350 cm⁻¹) peaks of the 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one product.[3]

-

-

Endpoint Determination and Quenching:

-

The reaction is considered complete when the reactant peaks have disappeared and the product peaks have reached a stable, maximum intensity (i.e., their peak heights or areas are no longer changing over time).

-

Once the reaction endpoint is confirmed by FT-IR, cool the reaction vessel and proceed with the standard workup and purification procedures.

-

Visualization of Synthesis and Analysis Workflow

The following diagrams illustrate the chemical transformation and the corresponding analytical workflow.

Caption: Correlation of chemical transformations with key FT-IR spectral events.

Caption: Experimental workflow for in-situ FT-IR reaction monitoring.

Conclusion and Future Outlook

FT-IR spectroscopy provides an invaluable, data-rich approach to monitoring the synthesis of pyridazinone intermediates and final products. By leveraging in-situ ATR-FTIR, researchers can move beyond traditional, time-consuming offline analysis (e.g., TLC, HPLC) for reaction tracking. This method offers a deeper mechanistic understanding, enables precise endpoint determination, and provides the kinetic data necessary for robust process optimization and scale-up in a drug development setting.[5] The integration of FT-IR as a PAT tool is a critical step towards more efficient, controlled, and reproducible synthesis of these important pharmaceutical scaffolds.

References

-

Verma S. K, et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 2008;1(1).

-

Youssif, S., et al. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules 2011;16(5):4105-4123.

-

Thermo Fisher Scientific. Using FTIR to Observe Chemical Reactions in Real Time. 2021.

-

Siddiqui, A. A., et al. Synthesis and Biological Evaluation of Some New Pyridazinone Derivatives. Indian J Pharm Sci 2010;72(2):212-217.

-

Pathak, S., et al. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry 2025;21(8):822-842.

-

BenchChem. Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones.

-

Patsnap. Use FTIR to Assess Chemical Reactions Kinetics. 2025.

-

Rein, A. J. In-situ monitoring of chemical reactions by Fourier transform IR spectroscopy. Proc. SPIE 1681, Optically Based Methods for Process Analysis. 1992.

-

Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR.

-

Spectroscopy Online. Time-resolved Infrared Spectroscopy for Monitoring Fast Chemical Changes. 2023.

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. 2025.

-

Patil, A. S., et al. POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Novel Research and Development 2023;8(6):c831-c840.

-

Sharma, S., et al. FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology 2020;13(8):3894-3900.

-

Reva, I., et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure 2006;786(1-3):153-164.

-

Acar, Ç., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules 2021;26(11):3210.

-

Jerz, G. Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025. Spectroscopy Online. 2026.

-

Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research 2010;2(2):1113-1122.

-

Agilent Technologies. A Comprehensive Guide to FTIR Analysis.

-

Unknown. The features of IR spectrum.

-

ResearchGate. Infrared spectra showing the CO vibrations suggesting the proposed... | Download Scientific Diagram.

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. 2020.

-

Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research 2025;4(2):1-5.

-

ResearchGate. FTIR spectrum for Pyridine | Download Table.

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. 2014.

-

Scribd. FT-IR Spectroscopy: Vibrational Analysis.

-

Ogunniran, K. O., et al. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications 2017;5(4).

-

Michigan State University Department of Chemistry. Infrared Spectrometry.

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and biological evaluation of some new pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Use FTIR to Assess Chemical Reactions Kinetics [eureka.patsnap.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. ijnrd.org [ijnrd.org]

- 8. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]

- 9. clairet.co.uk [clairet.co.uk]

- 10. azooptics.com [azooptics.com]

- 11. scribd.com [scribd.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. spectroscopyonline.com [spectroscopyonline.com]

Troubleshooting & Optimization

Technical Support Center: 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic Acid Synthesis

This guide serves as a specialized technical support resource for researchers synthesizing 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid (also known as N-(2-carboxyethyl)maleic hydrazide).[1][2] It addresses yield optimization, impurity profiling, and process scalability.[2]

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[2]

Core Synthesis Workflow (The "Gold Standard")

To maximize yield and minimize the formation of O-alkylated byproducts, the Condensation Route (Maleic Anhydride + 3-Hydrazinopropionic Acid) is superior to the Michael Addition route (Maleic Hydrazide + Acrylic Acid).[2]

Reaction Logic

The synthesis proceeds via a two-stage mechanism in a single pot:[1][2]

-

Amidation: Nucleophilic attack of the hydrazine nitrogen on the maleic anhydride carbonyl, opening the ring to form a maleamic acid intermediate.[2]

-

Cyclodehydration: Acid-catalyzed ring closure to form the pyridazine-3,6-dione core (tautomer of the target).[1][2]

Optimized Protocol

-

Reagents: Maleic Anhydride (1.05 eq), 3-Hydrazinopropionic Acid (1.0 eq).[1][2]

-

Solvent: 50% Aqueous Acetic Acid or Water (pH adjusted).[1][2]

-

Conditions: Reflux (100–110°C) for 4–6 hours.[1]

Figure 1: Reaction pathway distinguishing the productive cyclization from the hydrolytic side reaction.[1][2]

Troubleshooting Center (Q&A)

Issue 1: "My yield is stuck below 60%, and the mother liquor is dark."

Diagnosis: Incomplete cyclization or thermal degradation of the hydrazine starting material.[2] Root Cause:

-

Incomplete Cyclization: The open-chain maleamic acid intermediate is stable at lower temperatures.[1][2] If you stop heating too early, it remains in solution and washes away during filtration.[2]

-

Oxidation: Hydrazines are sensitive to oxidation at high temperatures if the atmosphere is uncontrolled.[2]

Corrective Action:

-

Monitor via HPLC/TLC: Look for the disappearance of the intermediate (often more polar than the product).[2]

-

Acid Catalyst: Ensure the reaction medium is acidic (pH 2–3).[2] If using water, add catalytic HCl or use Acetic Acid as the solvent. The protonation of the amide carbonyl is required for the dehydration step.[2]

-

Inert Atmosphere: Run the reflux under Nitrogen (

) or Argon to prevent the oxidation of the hydrazine moiety, which leads to tarry byproducts.[2]

Issue 2: "I am seeing a 'double' peak in NMR or HPLC."

Diagnosis: Tautomerism or O-alkylation (if using Method B).[1][2] Root Cause:

-

Tautomerism: The target molecule exists in equilibrium between the dione form and the enol (3-hydroxy) form.[2] In polar solvents like DMSO-d6, these may coalesce or appear distinct depending on pH.[1][2]

-